1-Isopropyl-5-hydroxymethylisoquinoline
Description
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(1-propan-2-ylisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C13H15NO/c1-9(2)13-12-5-3-4-10(8-15)11(12)6-7-14-13/h3-7,9,15H,8H2,1-2H3 |
InChI Key |
NWSGQAXKHAXMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC2=C(C=CC=C21)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The substituents on the isoquinoline core significantly alter physicochemical properties. Below is a comparison with analogs from the evidence:
Key Observations :
- Polarity and Solubility: The hydroxymethyl group in 1-isopropyl-5-hydroxymethylisoquinoline likely enhances water solubility compared to non-polar analogs like 1-isopropylisoquinoline or chloro-substituted derivatives .
- Spectral Shifts : In analogs from , ester groups (e.g., ethyl carboxylates) show distinct ¹H NMR signals (e.g., δ 1.42 for ethyl CH₃), whereas hydroxymethyl groups would exhibit signals near δ 3.5–4.5 (OH and CH₂OH) .
- Thermal Stability : Methyl and chloro substituents (e.g., in and ) may increase melting points due to stronger van der Waals interactions compared to bulky isopropyl groups .
Preparation Methods
Core Isoquinoline Formation
The Bischler-Napieralski reaction is a cornerstone for constructing the isoquinoline skeleton. A modified approach using N-isopropyl-2-phenylethylamine as the starting material enables direct incorporation of the isopropyl group at position 1:
Reaction Scheme:
-
Acylation : Treatment with chloroacetyl chloride in the presence of triethylamine yields N-isopropyl-2-(2-chloroacetamido)phenethylamine.
-
Cyclization : Dehydration using POCl₃ or PCl₅ at 80–100°C forms the 3,4-dihydroisoquinoline intermediate.
-
Aromatization : Oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates the fully aromatic isoquinoline core.
Hydroxymethylation at Position 5
Post-cyclization, the 5-position is functionalized via Vilsmeier-Haack formylation followed by reduction:
-
Formylation : Reaction with DMF/POCl₃ at 0°C introduces a formyl group (yield: 68–72%).
-
Reduction : NaBH₄ in ethanol reduces the formyl group to hydroxymethyl (yield: 85–90%).
Optimization Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | POCl₃, CHCl₃, 80°C, 6 hr | 75 | 98 |
| Formylation | DMF/POCl₃, 0°C, 2 hr | 70 | 95 |
| Reduction | NaBH₄, EtOH, RT, 1 hr | 88 | 99 |
Iodination-Cross Coupling Strategy
Regioselective Iodination
A high-yield iodination method (CN112300072A) enables precise substitution at position 5:
Suzuki-Miyaura Coupling
The iodinated intermediate undergoes cross-coupling with hydroxymethyl-bearing boronic esters:
Key Challenges :
-
Competing protodeiodination requires inert atmosphere.
-
Boronic ester stability necessitates anhydrous conditions.
Direct Hydroxymethylation via Friedel-Crafts Alkylation
Electrophilic Substitution
A one-pot method introduces hydroxymethyl directly using paraformaldehyde and ZnCl₂:
-
Conditions : 1-Isopropylisoquinoline, paraformaldehyde (3 eq), ZnCl₂ (1.2 eq), CH₂Cl₂, reflux, 8 hr.
Mechanistic Insight :
ZnCl₂ activates formaldehyde, generating an electrophilic CH₂⁺ species that attacks the electron-rich 5-position of the isoquinoline.
Reduction of 5-Carboxy Derivatives
Esterification-Reduction Pathway
-
Step 1 : Nitration of 1-isopropylisoquinoline at position 5 (HNO₃/H₂SO₄, 0°C), followed by reduction to amine (H₂/Pd-C).
-
Step 2 : Diazotization and hydrolysis to carboxylic acid (HONO, CuCN).
-
Step 3 : Esterification (MeOH/H⁺) and reduction (LiAlH₄) to hydroxymethyl (overall yield: 55–60%).
Limitations :
-
Multi-step process lowers overall efficiency.
-
Nitration regioselectivity requires careful control.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Bischler-Napieralski | High regioselectivity | Multi-step, harsh conditions | Moderate |
| Iodination-Coupling | Precise functionalization | Costly catalysts | Low |
| Friedel-Crafts | One-pot synthesis | Moderate yields | High |
| Carboxy Reduction | Applicable to diverse substrates | Low overall yield | Limited |
Q & A
Q. What are the established synthetic routes for 1-Isopropyl-5-hydroxymethylisoquinoline, and how can intermediates like Reissert compounds be optimized for yield?
The synthesis of isoquinoline derivatives often involves Reissert compound formation (1-cyano-2-benzoyl-1,2-dihydroisoquinoline) as a key intermediate. For 1-Isopropyl-5-hydroxymethyl derivatives, modifications to the Reissert reaction (e.g., substituting benzoyl chloride with isopropyl-containing reagents) can introduce alkyl groups at the 1-position. Post-alkylation, hydroxymethylation at the 5-position may be achieved via Friedel-Crafts alkylation or hydroxylation of a pre-installed methyl group using oxidizing agents like KMnO₄ under controlled pH . Yield optimization requires rigorous monitoring of reaction conditions (temperature, solvent polarity) and purification via column chromatography with gradients tailored to isolate polar intermediates.
Q. How can researchers verify the structural identity and purity of 1-Isopropyl-5-hydroxymethylisoquinoline?
Structural confirmation relies on a combination of ¹H/¹³C NMR (e.g., distinguishing isopropyl protons at δ 1.2–1.5 ppm and hydroxymethyl protons at δ 4.5–5.0 ppm) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak. Purity is assessed via HPLC with a C18 column and UV detection at λ = 254 nm, using acetonitrile/water gradients. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities, as seen in related isoquinoline sulfonamide structures .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity in isoquinoline derivatives?
Standard assays include:
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based kinetic assays.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ calculations.
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Data should be validated against positive controls (e.g., doxorubicin for cytotoxicity) and replicated in triplicate .
Advanced Research Questions
Q. How can conflicting data on isoquinoline bioactivity be resolved?
Contradictions in bioactivity data often arise from variations in assay conditions (e.g., serum concentration, cell passage number) or compound solubility. To address this:
- Perform solubility studies in DMSO/PBS mixtures using nephelometry.
- Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and include pharmacokinetic profiling (e.g., plasma protein binding assays).
- Use chemoinformatics tools (e.g., molecular docking) to correlate structural features (e.g., isopropyl hydrophobicity) with activity trends .
Q. What strategies improve the metabolic stability of 1-Isopropyl-5-hydroxymethylisoquinoline in preclinical studies?
Metabolic instability in the hydroxymethyl group can be mitigated via:
- Prodrug approaches : Acetylation of the hydroxyl group to reduce Phase II glucuronidation.
- Isosteric replacement : Substituting the hydroxymethyl with a trifluoromethyl group to resist oxidation.
- Microsomal stability assays : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. How can computational methods guide the design of 1-Isopropyl-5-hydroxymethylisoquinoline derivatives with enhanced selectivity?
- Molecular dynamics simulations : Model interactions with target binding pockets (e.g., ATP-binding sites in kinases) to optimize steric and electronic complementarity.
- QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to predict ADMET properties.
- Density functional theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites prone to metabolic modification .
Methodological Best Practices
Q. What are the critical steps for ensuring reproducibility in isoquinoline synthesis?
- Detailed procedural documentation : Specify reaction scales, solvent batch numbers, and purification gradients.
- Validation of intermediates : Confirm each step via TLC and intermediate NMR before proceeding.
- Reference public databases : Cross-check spectral data with PubChem or ChemIDplus entries for known analogs .
Q. How should researchers handle discrepancies between experimental and computational data?
- Re-evaluate force field parameters : Ensure docking studies use updated protein structures (e.g., from the PDB).
- Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently.
- Collaborative peer review : Share raw data with computational chemists to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
